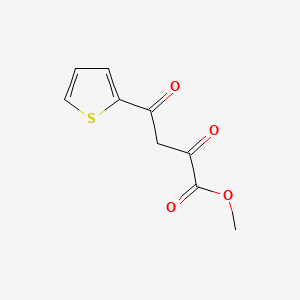

Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2,4-dioxo-4-thiophen-2-ylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4S/c1-13-9(12)7(11)5-6(10)8-3-2-4-14-8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLQZHPVSHJRML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378010 | |

| Record name | Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57409-51-5 | |

| Record name | Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 2,4-DIOXO-4-(2-THIENYL)BUTANOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate, a valuable building block in medicinal and agricultural chemistry.[1] The described methodology is based on the well-established Claisen condensation reaction, a fundamental carbon-carbon bond-forming strategy for the synthesis of β-keto esters.[2][3]

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved via a crossed Claisen condensation. This reaction involves the condensation of 2-acetylthiophene with dimethyl oxalate in the presence of a strong base, such as sodium methoxide. In this reaction, 2-acetylthiophene acts as the nucleophilic donor after deprotonation at the α-carbon, while dimethyl oxalate, lacking α-hydrogens, serves as the electrophilic acceptor.[4][5] This directed condensation minimizes self-condensation of the enolizable ketone, leading to the desired β-keto ester product.

Caption: Proposed synthesis of this compound.

Experimental Protocol

This protocol is adapted from a standard procedure for Claisen condensation of a ketone with a dialkyl oxalate.

Materials and Reagents:

-

2-Acetylthiophene

-

Dimethyl oxalate

-

Sodium methoxide

-

Anhydrous methanol

-

Anhydrous diethyl ether

-

Hydrochloric acid (concentrated)

-

Benzene (or a suitable extraction solvent like ethyl acetate)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ice

Procedure:

-

Preparation of Sodium Methoxide Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and an addition funnel, prepare a solution of sodium methoxide by carefully adding sodium metal (1.0 eq) to anhydrous methanol under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

-

Reaction Setup: Cool the sodium methoxide solution in an ice bath.

-

Addition of Reactants: Prepare a mixture of 2-acetylthiophene (1.0 eq) and dimethyl oxalate (1.1 eq). Add this mixture dropwise to the cooled and stirred sodium methoxide solution over a period of 1-2 hours. A precipitate may form during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: Cool the reaction mixture in an ice bath. Slowly add a cold, dilute solution of hydrochloric acid with vigorous stirring until the mixture is acidic (pH 1-2). Ensure all the solid has dissolved.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. Note that as this is a proposed synthesis, the yield is an estimate based on similar reactions, and the spectroscopic data are predicted values based on the structure.

| Parameter | Expected Value |

| Molecular Formula | C₉H₈O₄S |

| Molecular Weight | 212.22 g/mol |

| Appearance | Pale yellow oil or low-melting solid |

| Yield | 60-75% (estimated) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.8-7.9 (m, 2H, thiophene-H), 7.1-7.2 (m, 1H, thiophene-H), 6.5-6.6 (s, 1H, enol-CH), 3.9 (s, 3H, OCH₃) (Note: The compound may exist as a mixture of keto and enol tautomers) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 185-195 (C=O), 160-170 (C=O, ester), 140-145 (thiophene C), 130-135 (thiophene CH), 125-130 (thiophene CH), 90-100 (enol C), 50-55 (OCH₃) |

| IR (neat) | ν (cm⁻¹): 3100-3000 (aromatic C-H), 1730-1750 (C=O, ester), 1680-1700 (C=O, ketone), 1600-1620 (C=O, enol-ketone), 1500-1550 (C=C, thiophene) |

| Mass Spectrometry (EI) | m/z (%): 212 (M⁺), 181 ([M-OCH₃]⁺), 153 ([M-COOCH₃]⁺), 111 ([C₄H₃SCO]⁺) |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol.

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate is a fascinating heterocyclic compound that holds significant interest for researchers in organic synthesis and drug discovery. Its unique molecular architecture, featuring a thiophene ring linked to a β-dicarbonyl moiety, makes it a versatile building block for the synthesis of more complex molecules and a potential candidate for various biological applications. The presence of the thiophene ring, a known pharmacophore, coupled with the reactive 1,3-dicarbonyl system, opens avenues for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.

Chemical Properties

This compound, with the CAS Number 57409-51-5, is a pale yellow crystalline solid.[1] It possesses a molecular formula of C₉H₈O₄S and a molecular weight of 212.23 g/mol .[2]

| Property | Value | Reference |

| Molecular Formula | C₉H₈O₄S | [2] |

| Molecular Weight | 212.23 g/mol | [2] |

| CAS Number | 57409-51-5 | [2] |

| Appearance | Pale yellow crystals | [1] |

| Melting Point | 86 - 90 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

Synthesis

The primary synthetic route to this compound is the Claisen condensation . This reaction involves the base-catalyzed condensation of an ester with another carbonyl compound to form a β-keto ester or a β-diketone.

A potential synthetic workflow for the preparation of this compound is depicted below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Claisen Condensation

Materials:

-

2-Acetylthiophene

-

Dimethyl carbonate

-

Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether (Et₂O))

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and purification (e.g., Ethyl acetate, Hexane)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Addition of Reactants: A solution of 2-acetylthiophene (1 equivalent) and dimethyl carbonate (1.5 equivalents) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at a temperature maintained between 0 and 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Upon completion, the reaction mixture is cooled to 0 °C and carefully quenched by the slow addition of a dilute solution of hydrochloric acid until the pH is acidic. The resulting mixture is then extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the structure, the following characteristic signals can be predicted.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | dd | 1H | Thiophene H5 |

| ~7.6-7.8 | dd | 1H | Thiophene H3 |

| ~7.1-7.3 | dd | 1H | Thiophene H4 |

| ~6.0 | s | 1H | Enol CH |

| ~3.9 | s | 3H | OCH₃ |

| ~3.8 | s | 2H | CH₂ |

Note: The compound exists in a tautomeric equilibrium between the diketo and enol forms. The signals for the methylene and enol protons will vary in integration depending on the solvent and temperature.

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~190-195 | Thiophene-C=O |

| ~180-185 | C2-C=O |

| ~165-170 | Ester C=O |

| ~135-140 | Thiophene C2 |

| ~132-135 | Thiophene C5 |

| ~128-132 | Thiophene C3 |

| ~127-130 | Thiophene C4 |

| ~95-100 | Enol C3 |

| ~52-55 | OCH₃ |

| ~45-50 | CH₂ |

Mass Spectrometry:

The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z 212, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the carbonyl group (-CO), and cleavage of the butanoate chain.

Reactivity and Potential Applications

The dicarbonyl functionality in this compound makes it a versatile intermediate for various chemical transformations. It can undergo reactions at the acidic methylene group and at both carbonyl carbons.

A potential reaction pathway involves the synthesis of heterocyclic compounds, which is a common application for β-dicarbonyl compounds.

References

An In-depth Technical Guide to Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate (CAS 57409-51-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate is a versatile organic compound that holds significant interest for researchers in medicinal chemistry and drug development. Its chemical structure, featuring a thiophene ring linked to a β-keto ester moiety, makes it a valuable intermediate for the synthesis of a variety of heterocyclic compounds and potential therapeutic agents. The thiophene nucleus is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities. This guide provides a comprehensive overview of the available technical data on this compound, including its chemical properties, synthesis, and potential applications in drug discovery.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as pale yellow crystals.[1] Its core structure consists of a butanoate chain with keto groups at the 2 and 4 positions, a methyl ester at the 1 position, and a thiophen-2-yl group attached to the carbon at the 4 position.

| Property | Value | Source |

| CAS Number | 57409-51-5 | N/A |

| Molecular Formula | C₉H₈O₄S | [1] |

| Molecular Weight | 212.22 g/mol | [1] |

| Melting Point | 86 - 90 °C | [1] |

| Appearance | Pale yellow crystals | [1] |

| Purity (typical) | ≥ 97% | [2] |

Synthesis

The primary synthetic route to this compound is the Claisen condensation reaction. This method involves the reaction of 2-acetylthiophene with a dialkyl oxalate, such as dimethyl oxalate, in the presence of a strong base.

General Experimental Protocol: Claisen Condensation

The following is a generalized protocol for the synthesis of this compound via Claisen condensation. Specific reaction conditions may require optimization.

Materials:

-

2-Acetylthiophene

-

Dimethyl oxalate

-

Sodium methoxide (or another suitable strong base)

-

Anhydrous solvent (e.g., diethyl ether, THF, or toluene)

-

Hydrochloric acid (for neutralization)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

A solution of sodium methoxide in the chosen anhydrous solvent is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of 2-acetylthiophene and dimethyl oxalate in the same anhydrous solvent is added dropwise to the base solution at a controlled temperature (often 0 °C to room temperature).

-

The reaction mixture is stirred for a specified period until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of dilute hydrochloric acid to neutralize the base.

-

The aqueous layer is extracted with an organic solvent.

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

Spectroscopic Data

¹H NMR:

-

Signals corresponding to the protons on the thiophene ring.

-

A singlet for the methyl ester protons.

-

Signals for the methylene protons of the butanoate chain.

¹³C NMR:

-

Resonances for the carbonyl carbons of the keto and ester groups.

-

Signals for the carbons of the thiophene ring.

-

A signal for the methyl carbon of the ester.

-

A signal for the methylene carbon.

IR Spectroscopy:

-

Strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups.

-

Bands associated with the C-H and C=C stretching of the thiophene ring.

-

C-O stretching bands for the ester group.

Mass Spectrometry:

-

The molecular ion peak corresponding to the molecular weight of the compound (212.22 g/mol ).

-

Fragmentation patterns characteristic of the loss of the methoxy group, the ester group, and cleavage of the butanoate chain.

Applications in Drug Discovery and Development

While specific biological activity data for this compound is limited in published literature, its structural motifs suggest significant potential as a scaffold in drug discovery.

Intermediate for Heterocyclic Synthesis

The dicarbonyl functionality of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with dinucleophiles like hydrazines, hydroxylamine, and ureas. Many of these heterocyclic cores are present in clinically used drugs.

Potential as an Enzyme Inhibitor

Derivatives of similar 2,4-dioxo-4-arylbutanoates have been investigated as inhibitors of various enzymes. For instance, ethyl 2,4-dioxo-4-arylbutanoate derivatives have been evaluated for their inhibitory activity against Src Kinase, a protein involved in cancer progression.[3] This suggests that this compound and its derivatives could be explored as potential inhibitors for a range of enzymatic targets.

Conclusion

This compound is a valuable chemical entity with significant potential for application in the fields of organic synthesis and medicinal chemistry. Its straightforward synthesis via the Claisen condensation and the reactive nature of its dicarbonyl system make it an attractive starting material for the creation of diverse molecular libraries. While direct biological data on this specific compound is scarce, the known activities of related thiophene-containing molecules and other β-keto esters suggest that it is a promising candidate for further investigation in the development of novel therapeutic agents. Future research should focus on the detailed biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential.

References

The Biological Activity of Thiophene-Containing Butanoates: A Technical Guide for Drug Discovery Professionals

Introduction

Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] The structural versatility of the thiophene ring allows for extensive functionalization, enabling the fine-tuning of physicochemical properties to optimize potency and selectivity for various biological targets.[4] This technical guide focuses on the biological activities of a specific subclass: thiophene-containing butanoates. While research on this particular chemical group is still emerging, this document synthesizes the current understanding of closely related thiophene derivatives to provide a foundational framework for researchers, scientists, and drug development professionals. We will explore the key biological activities, present available quantitative data, detail relevant experimental protocols, and visualize associated cellular and experimental pathways.

Anticancer Activity

Thiophene derivatives have emerged as a significant class of potential anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines through diverse mechanisms of action.[4][5] These mechanisms often involve the disruption of critical cellular processes such as cell cycle progression, microtubule dynamics, and key signaling pathways, ultimately leading to apoptosis (programmed cell death).[6][7]

Mechanisms of Action

Several thiophene-based compounds have been shown to induce cell cycle arrest, frequently at the G2/M phase, by interfering with tubulin polymerization.[7] Others act as inhibitors of crucial signaling proteins involved in cancer proliferation and survival, such as vascular endothelial growth factor receptor 2 (VEGFR-2) and protein tyrosine phosphatase 1B (PTP1B).[6][8] A common outcome of these disruptions is the induction of apoptosis, often mediated through the activation of caspases and the disruption of the mitochondrial membrane potential.[6][9]

Quantitative Data: Cytotoxicity of Thiophene Derivatives

The following table summarizes the cytotoxic activity of selected thiophene derivatives against various cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit cell growth by 50%).

| Compound Class/Name | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| Thienopyrimidine derivative (3b) | HepG2 (Liver) | 3.105 | [8] |

| Thienopyrimidine derivative (3b) | PC-3 (Prostate) | 2.15 | [8] |

| Thienopyrrole derivative (4c) | HepG2 (Liver) | 3.023 | [8] |

| Thienopyrrole derivative (4c) | PC-3 (Prostate) | 3.12 | [8] |

| Tetrahydrobenzo[b]thiophene (BU17) | A549 (Lung) | 1.52 | [7] |

| Tetrahydrobenzo[b]thiophene (BU17) NPs | CT26 (Colon) | 0.08 | [7] |

| Thiophene Derivative (TP 5) | HepG2 (Liver) | <30.0 µg/mL | [4] |

| Thiophene Derivative (TP 5) | SMMC-7721 (Liver) | <30.0 µg/mL | [4] |

| Thiophene Derivative (Compound 480) | HeLa (Cervical) | 12.61 µg/mL | [4][10] |

| Thiophene Derivative (Compound 480) | HepG2 (Liver) | 33.42 µg/mL | [4][10] |

| Thiophene Derivative (Compound 471) | HeLa (Cervical) | 23.79 µg/mL | [4] |

| Thiophene Derivative (Compound 471) | HepG2 (Liver) | 13.34 µg/mL | [4] |

| Ethyl-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (S8) | A-549 (Lung) | Effective at 10⁻⁴ M | [11] |

Note: Data for specific thiophene-containing butanoates is limited in publicly available literature; the table presents data from structurally related thiophene derivatives to provide a comparative baseline.

Visualizing Anticancer Mechanisms and Workflows

References

- 1. benchchem.com [benchchem.com]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 4. benchchem.com [benchchem.com]

- 5. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers | MDPI [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate, identified by CAS number 57409-51-5, is a dicarbonyl compound featuring a thiophene ring linked to a β-ketoester moiety.[1][2] Its molecular formula is C₉H₈O₄S, with a molecular weight of approximately 212.23 g/mol .[1] Compounds of this class are valuable intermediates in organic synthesis, particularly in the construction of heterocyclic systems and as precursors for pharmacologically active molecules. A thorough spectroscopic characterization is fundamental to confirming its structure, assessing purity, and understanding its chemical behavior.

While specific experimental spectra for this compound are not widely available in public databases, this guide provides a detailed overview of the expected spectroscopic characteristics based on its structure. It includes predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside standardized experimental protocols for acquiring such data.

Data Presentation

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on established principles of spectroscopic correlation for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.9 | Doublet of doublets | 1H | Thiophene H5 |

| ~ 7.7 - 7.8 | Doublet of doublets | 1H | Thiophene H3 |

| ~ 7.1 - 7.2 | Doublet of doublets | 1H | Thiophene H4 |

| ~ 6.5 - 6.6 | Singlet | 1H | Enol C3-H |

| ~ 3.9 | Singlet | 2H | C3-H₂ (Keto form) |

| ~ 3.8 | Singlet | 3H | O-CH₃ |

Note: The compound exists in tautomeric equilibrium between the keto and enol forms. The signals for the C3 proton will vary depending on the solvent and temperature. The methylene protons of the keto form are diastereotopic and may appear as distinct signals.

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 192 | C4 (Thiophene-C=O) |

| ~ 185 | C2 (Ester-adjacent C=O) |

| ~ 168 | C1 (Ester C=O) |

| ~ 142 | Thiophene C2 |

| ~ 135 | Thiophene C5 |

| ~ 133 | Thiophene C3 |

| ~ 128 | Thiophene C4 |

| ~ 98 | C3 (Enol form) |

| ~ 53 | O-CH₃ |

| ~ 45 | C3 (Keto form) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~ 3100 | Medium | C-H Stretch | Thiophene Ring |

| ~ 2950 | Medium | C-H Stretch | Methyl (O-CH₃) |

| ~ 1740 | Strong | C=O Stretch | Ester Carbonyl |

| ~ 1715 | Strong | C=O Stretch | Ketone Carbonyl (C2) |

| ~ 1680 | Strong | C=O Stretch | Ketone Carbonyl (C4) |

| ~ 1600 | Medium | C=C Stretch | Enol form |

| ~ 1440 | Medium | C-H Bend | Methyl |

| ~ 1250 | Strong | C-O Stretch | Ester |

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

| m/z Ratio | Possible Fragment |

| 212 | [M]⁺ (Molecular Ion) |

| 181 | [M - OCH₃]⁺ |

| 153 | [M - COOCH₃]⁺ |

| 111 | [Thiophene-C=O]⁺ |

| 83 | [Thiophene]⁺ |

| 59 | [COOCH₃]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Instrument: 400 MHz NMR Spectrometer.

-

Pulse Sequence: Standard single-pulse sequence (zg30).

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

-

-

¹³C NMR Acquisition:

-

Instrument: 100 MHz NMR Spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence (zgpg30).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak for ¹³C.

2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

-

-

Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Record a background spectrum of the empty ATR crystal or a pure KBr pellet before scanning the sample.

-

-

Data Processing: The instrument software automatically performs a background subtraction and Fourier transformation to generate the final transmittance or absorbance spectrum.

3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (~0.1 mg) in a suitable volatile solvent like methanol or acetonitrile to a final concentration of ~10 µg/mL.

-

Acquisition (Electron Ionization - EI):

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: 40-500 m/z.

-

Inlet System (if GC): Use a capillary column (e.g., DB-5ms) with an appropriate temperature program to ensure volatilization and separation.

-

-

Data Processing: The mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge (m/z) ratio. The molecular ion peak and characteristic fragmentation patterns are analyzed to confirm the structure.

Mandatory Visualizations

The following diagrams illustrate the chemical structure and the general workflow for spectroscopic analysis.

Caption: Workflow for spectroscopic characterization of a chemical compound.

References

Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate is a fascinating and versatile building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds of medicinal interest. Its unique arrangement of a thiophene ring, a β-ketoester functionality, and a 1,3-dicarbonyl system provides multiple reactive sites for a wide array of chemical transformations. This guide delves into the synthesis, key reactions, and potential applications of this compound in drug discovery, providing detailed experimental protocols and conceptual frameworks for its utilization.

Physicochemical Properties

While extensive experimental data for this compound is not widely published in peer-reviewed literature, its basic properties can be compiled from available supplier information.

| Property | Value |

| CAS Number | 57409-51-5 |

| Molecular Formula | C₉H₈O₄S |

| Molecular Weight | 212.22 g/mol |

| Appearance | White to light yellow crystalline powder |

| Purity | Typically >97% |

Synthesis of this compound

Caption: Proposed synthesis of this compound.

Experimental Protocol: Proposed Claisen Condensation

Materials:

-

Methyl 2-acetylthiophen-2-carboxylate (1.0 eq)

-

Methyl acetate (3.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 eq) under a nitrogen atmosphere.

-

Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, and then carefully decant the hexanes.

-

Add anhydrous THF (50 mL) to the flask, and cool the suspension to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of methyl 2-acetylthiophen-2-carboxylate (1.0 eq) and methyl acetate (3.0 eq) in anhydrous THF (20 mL).

-

Add the solution of the thiophene and acetate dropwise to the stirred suspension of sodium hydride in THF at 0 °C over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the gas evolution ceases and the mixture is acidic (pH ~2-3).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, this compound.

Key Reactions and Applications in Heterocyclic Synthesis

The 1,3-dicarbonyl moiety in this compound is a versatile handle for the synthesis of a variety of heterocyclic systems. The presence of two electrophilic carbonyl carbons and an acidic α-proton allows for reactions with a range of nucleophiles.

Caption: Reactions of this compound.

Synthesis of Pyrazole Derivatives

The reaction of 1,3-dicarbonyl compounds with hydrazine and its derivatives is a classical and efficient method for the synthesis of pyrazoles.

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate (1.1 eq)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol (20 mL) in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid.

-

To this solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 3 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Pour the residue into ice-cold water (50 mL).

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure thienyl-substituted pyrazole derivative.

Synthesis of Isoxazole Derivatives

Condensation with hydroxylamine hydrochloride provides a straightforward route to isoxazole derivatives.

Materials:

-

This compound (1.0 eq)

-

Hydroxylamine hydrochloride (1.1 eq)

-

Sodium acetate (1.2 eq)

-

Ethanol/Water (1:1 mixture)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in an ethanol/water (1:1) mixture (30 mL).

-

Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC.

-

Upon completion, remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent to obtain the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization to yield the thienyl-substituted isoxazole.

Synthesis of Pyrimidine Derivatives

Reaction with amidines or ureas can lead to the formation of pyrimidine rings, which are prevalent in many biologically active molecules.

Materials:

-

This compound (1.0 eq)

-

Guanidine hydrochloride (1.1 eq)

-

Sodium ethoxide (2.2 eq)

-

Anhydrous ethanol

Procedure:

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.2 eq) in anhydrous ethanol (30 mL) under a nitrogen atmosphere.

-

To this solution, add guanidine hydrochloride (1.1 eq) and stir for 30 minutes at room temperature.

-

Add a solution of this compound (1.0 eq) in anhydrous ethanol (10 mL) dropwise to the reaction mixture.

-

Heat the mixture to reflux for 6 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, neutralize the reaction mixture with glacial acetic acid.

-

Remove the solvent under reduced pressure.

-

Add water (50 mL) to the residue and collect the precipitate by filtration.

-

Wash the solid with water and dry.

-

Recrystallize the crude product from a suitable solvent to obtain the pure thienyl-substituted pyrimidine.

Significance in Drug Discovery

While there is a lack of specific biological activity data for this compound itself, the thiophene nucleus is a well-established pharmacophore in medicinal chemistry. Thiophene-containing compounds exhibit a wide range of biological activities, and this building block provides a gateway to novel derivatives with potential therapeutic applications.

Potential Therapeutic Areas for Derivatives:

-

Anticancer: Many pyrazole, isoxazole, and pyrimidine derivatives are known to possess cytotoxic and antiproliferative activities.

-

Anti-inflammatory: The thiophene moiety is present in several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial: Thiophene-fused heterocycles have demonstrated potent antibacterial and antifungal properties.

-

Central Nervous System (CNS) Activity: Various thiophene derivatives have shown activity as anticonvulsants, antidepressants, and antipsychotics.

The synthetic versatility of this compound makes it an attractive starting material for generating libraries of novel heterocyclic compounds for high-throughput screening in drug discovery programs.

Caption: Workflow for drug discovery using the title compound.

Conclusion

This compound is a valuable and reactive building block with significant potential in organic synthesis and medicinal chemistry. Although detailed synthetic and reactivity studies on this specific molecule are sparse in the public domain, its chemical nature, dictated by the thiophene ring and the 1,3-dicarbonyl system, allows for a rational prediction of its chemical behavior. The protocols and schemes presented in this guide offer a solid foundation for researchers to explore the utility of this compound in the synthesis of novel heterocycles and in the quest for new therapeutic agents. Further investigation into the synthesis and reactivity of this compound is warranted and will undoubtedly open new avenues in heterocyclic chemistry and drug discovery.

A Technical Guide to the Crystal Structure Analysis of Thiophene-2-yl Butanoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thiophene Derivatives

Thiophene and its derivatives are five-membered heterocyclic compounds containing a sulfur atom, which are of significant interest in medicinal chemistry and materials science.[1][2][3][4] These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[1][5][6][7][8] The three-dimensional arrangement of atoms within a crystal, known as the crystal structure, is crucial for understanding a molecule's physical and chemical properties, and for rational drug design. Single-crystal X-ray diffraction is the most powerful technique for determining the precise crystal structure of organic compounds.[9]

Synthesis of Thiophene-2-yl Butanoate Derivatives

The synthesis of thiophene-2-yl butanoate derivatives is a prerequisite for their crystallographic analysis. Several synthetic strategies can be employed to obtain the target compounds.

Esterification of Thiophene-2-carboxylic Acid

A common method involves the esterification of thiophene-2-carboxylic acid with butanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and proceeds via a Fischer esterification mechanism.

Acylation of 2-Thiophenemethanol

Alternatively, 2-thiophenemethanol can be acylated using butanoyl chloride or butyric anhydride in the presence of a base, such as pyridine or triethylamine, to yield the desired ester.

General Synthesis Methods for Thiophene Derivatives

Numerous methods exist for the synthesis of the core thiophene ring, which can then be further functionalized. These include:

-

Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide.[4][]

-

Gewald Aminothiophene Synthesis: This is a versatile method for synthesizing 2-aminothiophenes from α-cyano esters, ketones, and elemental sulfur.[2][4]

-

Fiesselmann Thiophene Synthesis: This approach utilizes thioglycolic acid derivatives and β-ketoesters to form substituted thiophenes.[2]

A generalized workflow for the synthesis and purification of a thiophene derivative is presented below.

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of a thiophene-2-yl butanoate derivative involves a series of critical experimental steps, from growing high-quality single crystals to analyzing the diffraction data.

Crystal Growth

Obtaining a single crystal of suitable size and quality is often the most challenging step.[9][11][12][13] Several techniques can be employed for the crystallization of organic compounds:

-

Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment.[11][14] The choice of solvent is crucial and can significantly influence crystal growth.[11]

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled down slowly. This method is effective for compounds that exhibit a significant change in solubility with temperature.[12][13]

-

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

-

Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible solvent in which it is less soluble. Crystals form at the interface of the two liquids.[14]

The general workflow for crystal growth and selection is depicted in the following diagram.

References

- 1. journalwjarr.com [journalwjarr.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 12. journals.iucr.org [journals.iucr.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. How To [chem.rochester.edu]

The Thiophene Moiety: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its versatile chemical nature, coupled with its ability to mimic a phenyl ring while offering unique electronic and metabolic properties, has cemented its status as a "privileged scaffold" in drug discovery.[1][2] Thiophene-containing compounds have demonstrated a remarkable breadth of pharmacological activities, leading to their successful development as antibacterial, antiviral, anticancer, anti-inflammatory, and central nervous system-acting agents.[1][3] This technical guide provides a comprehensive exploration of the thiophene moiety, offering insights into its synthesis, structure-activity relationships, metabolic fate, and diverse applications in the pursuit of novel therapeutics.

Physicochemical Properties and Bioisosterism

Thiophene's structural similarity to benzene allows it to act as a bioisostere, a concept crucial in drug design where a substituent is replaced by another with similar physical and chemical properties to enhance biological activity or reduce toxicity.[2] The sulfur atom in the thiophene ring introduces a dipole moment and the potential for hydrogen bonding, which can significantly influence a molecule's interaction with biological targets.[2] This bioisosteric relationship has been successfully exploited in numerous drug candidates to improve pharmacokinetic and pharmacodynamic profiles.

Synthesis of Thiophene Derivatives

The construction of the thiophene ring is a well-established area of organic synthesis, with several named reactions providing versatile routes to a wide array of substituted thiophenes.

Key Synthetic Methodologies:

-

Gewald Aminothiophene Synthesis: This is one of the most widely employed methods for the synthesis of 2-aminothiophenes. It involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.

-

Paal-Knorr Thiophene Synthesis: This classical method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to yield the corresponding thiophene.

-

Hinsberg Thiophene Synthesis: This reaction utilizes the condensation of a 1,2-dicarbonyl compound with diethyl thiodiglycolate to form the thiophene ring.

Thiophene in Drug Discovery and Development

The thiophene moiety is a recurring motif in a multitude of approved drugs and clinical candidates, underscoring its therapeutic significance across various disease areas.

Anticancer Activity

Thiophene derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms of action, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[4][5]

Table 1: Cytotoxic Activity of Selected Thiophene Derivatives

| Compound/Series | Cancer Cell Line | IC50 (µM) | Reference |

| Thieno[2,3-d]pyrimidine Derivative 5 | HT-29 | - | [6] |

| Thieno[2,3-d]pyrimidine Derivative 8 | HT-29 | - | [6] |

| Thieno[2,3-d]pyrimidine Derivative 9b | HepG-2 | - | [6] |

| OSI-930 | - | - | [7][8] |

| AZD-7762 | - | - | [7] |

| PF-4989216 | - | - | [7] |

| Nocodazole | - | - | [7] |

Note: Specific IC50 values for some compounds were not explicitly stated in the provided search results as a numerical value but their significant activity was highlighted.

Many thiophene-based anticancer agents function by targeting key signaling pathways that are dysregulated in cancer. For instance, inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) often incorporate a thiophene core.

Caption: EGFR signaling pathway and the inhibitory action of thiophene-based compounds.

Antibacterial Activity

Thiophene derivatives have demonstrated significant potential as antibacterial agents, with activity against a range of Gram-positive and Gram-negative bacteria.[9] Their mechanisms of action can vary, including the inhibition of essential enzymes and disruption of the bacterial cell membrane.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Thiophene Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Thiophene Derivative 4a | S. aureus (Resistant) | - | [9] |

| Thiophene Derivative 4b | S. aureus (Resistant) | - | [9] |

| Thiophene Derivative 4c | E. coli (Resistant) | - | [9] |

| Thiophene Derivative 4e | P. aeruginosa (Resistant) | - | [9] |

Note: The search results indicated strong binding affinities and potential efficacy but did not provide specific MIC values in a readily extractable format.

Caption: Experimental workflow for antibacterial screening of thiophene derivatives.

Anti-inflammatory Activity

Several thiophene-containing compounds have been developed as non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation and pain.[10] Tiaprofenic acid is a notable example of a thiophene-based NSAID.[1][10]

Table 3: Anti-inflammatory Activity of a Thiophene Derivative

| Compound | Assay | Dose | Inhibition (%) | Reference |

| Compound 15 | Carrageenan-induced paw edema | 50 mg/kg | 58.46 | [11] |

Antiviral Activity

The thiophene scaffold is also present in compounds with antiviral properties. Research has explored their efficacy against a range of viruses, including influenza and Ebola virus.

Metabolism of Thiophene-Containing Drugs

The metabolic fate of thiophene-containing drugs is of critical importance, as it can lead to either detoxification or bioactivation to reactive metabolites. The sulfur atom of the thiophene ring is susceptible to oxidation by cytochrome P450 (CYP450) enzymes.

Metabolic Pathways:

-

S-oxidation: This pathway leads to the formation of a thiophene-S-oxide, which is a reactive electrophile.

-

Epoxidation: Oxidation of the double bonds in the thiophene ring can form a reactive epoxide.

These reactive metabolites can covalently bind to cellular macromolecules, such as proteins, which can lead to idiosyncratic drug toxicities.[12][13] The investigational anticancer drug OSI-930, for instance, is known to be oxidized by CYP3A4 to a reactive sulfoxide.[8][14]

Caption: Metabolic activation of thiophene-containing drugs.

Experimental Protocols

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Thiophene derivative (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[15]

-

Compound Treatment: Prepare serial dilutions of the thiophene derivative in culture medium. After 24 hours, replace the existing medium with 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).[15]

-

Incubation: Incubate the plate for 24-72 hours.[15]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours.[15]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[15]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ATP remaining after the kinase reaction.

Materials:

-

Recombinant human kinase

-

Kinase substrate

-

Thiophene derivative (dissolved in DMSO)

-

ATP

-

Kinase assay buffer

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.[16]

-

Assay Plate Setup: Add the diluted compound or DMSO (for controls) to the wells of the assay plate.[16]

-

Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in the assay buffer and add it to each well (except for the negative control).[16]

-

Reaction Initiation: Add ATP solution to all wells to start the kinase reaction and incubate at room temperature for 1-2 hours.[16]

-

Signal Detection: Add the ATP detection reagent to each well and incubate for 10 minutes to stabilize the luminescent signal.[16]

-

Data Acquisition: Measure the luminescence of each well using a luminometer.[16]

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls to determine the IC50 value.[17]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strain of interest

-

Appropriate broth (e.g., Mueller-Hinton broth)

-

Thiophene derivative (dissolved in a suitable solvent like DMSO)

-

Standard antibiotic (positive control)

-

96-well microtiter plates

-

Microplate reader (optional)

Procedure:

-

Bacterial Preparation: Culture the bacterial strain in broth to the logarithmic growth phase and adjust the suspension to a 0.5 McFarland standard.

-

Compound Dilution: Prepare a two-fold serial dilution of the thiophene derivative in the broth in a 96-well plate.[18]

-

Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[18]

-

Controls: Include a positive control (broth with bacteria and a standard antibiotic), a negative control (broth with bacteria and solvent), and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[18]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed, either by visual inspection or by measuring the optical density at 600 nm.[18]

Conclusion

The thiophene moiety continues to be a highly valuable and versatile scaffold in medicinal chemistry. Its unique combination of physicochemical properties, synthetic accessibility, and diverse biological activities ensures its continued prominence in the development of new and improved therapeutic agents. A thorough understanding of its synthesis, structure-activity relationships, and metabolic pathways is essential for medicinal chemists aiming to harness the full potential of this remarkable heterocycle in the ongoing quest for innovative medicines.

References

- 1. mims.com [mims.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Duloxetine: Refining its Chemical Synthesis with Biocatalysis • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]

- 4. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is Tiaprofenic Acid used for? [synapse.patsnap.com]

- 11. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

Preliminary Investigation of Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-containing heterocycles are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] This technical guide focuses on a specific class of these compounds: Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate derivatives. While comprehensive research on this exact scaffold is emerging, this document synthesizes available data on structurally related compounds to provide a preliminary understanding of their potential synthesis, biological activities, and mechanisms of action. The insights presented herein are intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

Synthesis and Chemical Properties

The synthesis of γ-keto esters of thiophene can be achieved from hemisuccinic esters. These can then be converted to the corresponding amides.[2] Lawesson's Reagent is a versatile tool in the synthesis of various sulfur-containing heterocyclic compounds, including those derived from thiophene.[2]

Potential Biological Activities

Derivatives of thiophene have been extensively studied and have shown a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1]

Anticancer Activity

Numerous thiophene derivatives have been investigated for their potential as anticancer agents.[3][4] For instance, certain benzyl urea tetrahydrobenzo[b]thiophene derivatives have been identified as potent compounds with broad-spectrum antitumor activity against several cancer cell lines.[3] The proposed mechanisms of action often involve the inhibition of critical cellular processes such as tubulin polymerization and kinase activity, leading to cell cycle arrest and apoptosis.[3]

The cytotoxicity of various thiophene derivatives has been evaluated against a range of cancer cell lines, with some compounds exhibiting significant inhibitory effects. The 50% inhibitory concentration (IC₅₀) is a key metric for quantifying this activity.

Table 1: Cytotoxicity of Selected Thiophene Derivatives against Cancer Cell Lines

| Compound/Analog | Cell Line | IC₅₀ (µM) | Reference |

| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | A549 (Non-small cell lung cancer) | Not explicitly stated, but identified as most potent | [3] |

| Thiophene Derivative 3 | MCF-7 (Breast cancer) | 0.02 ± 0.002 | [5] |

| NCI-H460 (Lung cancer) | 0.01 ± 0.002 | [5] | |

| SF-268 (CNS cancer) | 0.02 ± 0.001 | [5] | |

| Thiophene Derivative 9c | MCF-7 (Breast cancer) | 0.01 ± 0.002 | [5] |

| NCI-H460 (Lung cancer) | 0.01 ± 0.004 | [5] | |

| SF-268 (CNS cancer) | 0.01 ± 0.001 | [5] | |

| (2-(thiophen-2-yl)-1H-indol-3-yl) methyl) aniline derivative 4g | HCT-116 (Colon cancer) | 7.1 ± 0.07 | [4] |

| (2-(thiophen-2-yl)-1H-indol-3-yl) methyl) aniline derivative 4a | HCT-116 (Colon cancer) | 10.5 ± 0.07 | [4] |

| (2-(thiophen-2-yl)-1H-indol-3-yl) methyl) aniline derivative 4c | HCT-116 (Colon cancer) | 11.9 ± 0.05 | [4] |

| 4-Methylthio-butanyl derivative from Raphanus sativus | HCT-15 (Colon cancer) | 8.49-23.97 | [6] |

| Doxorubicin (Control) | MCF-7 (Breast cancer) | 0.04 ± 0.008 | [5] |

| NCI-H460 (Lung cancer) | 0.09 ± 0.008 | [5] | |

| SF-268 (CNS cancer) | 0.09 ± 0.007 | [5] |

Enzyme Inhibition

The ability of thiophene derivatives to inhibit specific enzymes is a key area of investigation for their therapeutic potential. For example, some derivatives have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a target in cancer and inflammation therapy.[7] Other studies have explored their effects on cholinesterases and glutathione S-transferase (GST).[8]

Table 2: Enzyme Inhibition by Selected Thiophene Derivatives

| Compound/Analog | Enzyme Target | Inhibition Metric (Kᵢ or IC₅₀) | Value (µM) | Reference |

| Ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate | Acetylcholinesterase (AChE) | Kᵢ | 11.13 ± 1.22 | [8] |

| Butyrylcholinesterase (BChE) | Kᵢ | 8.74 ± 0.76 | [8] | |

| Glutathione S-transferase (GST) | Kᵢ | 14.19 ± 2.15 | [8] | |

| Organotin(IV) carboxylate complex 3 | Acetylcholinesterase (AChE) | IC₅₀ | 43.76 µg/mL | [9] |

| Butyrylcholinesterase (BChE) | IC₅₀ | 102.39 µg/mL | [9] | |

| α-glucosidase | IC₅₀ | 232.71 µg/mL | [9] | |

| α-amylase | IC₅₀ | 91.84 µg/mL | [9] | |

| Organotin(IV) carboxylate complex 4 | Monoamine oxidase B (MAO-B) | IC₅₀ | 106.99 µg/mL | [9] |

| Cyclooxygenase-2 (COX-2) | IC₅₀ | 12.98 µg/mL | [9] | |

| Organotin(IV) carboxylate complex 1 | 5-Lipoxygenase (5-LOX) | IC₅₀ | 38.97 µg/mL | [9] |

Antimicrobial Activity

Thiophene derivatives have also demonstrated promising activity against various microbial pathogens, including bacteria and fungi.[1][10][11][12] This suggests their potential for development as novel antimicrobial agents, which is of critical importance in the face of rising antimicrobial resistance.[10] For example, N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have shown efficacy against extended-spectrum-β-lactamase (ESBL) producing Escherichia coli.[11]

Table 3: Antimicrobial Activity of Selected Thiophene Derivatives

| Compound/Analog | Microbial Target | Activity Metric | Value | Reference |

| N-(thiophen-2-yl) nicotinamide derivative 4a | Pseudoperonospora cubensis (cucumber downy mildew) | EC₅₀ | 4.69 mg/L | [13] |

| N-(thiophen-2-yl) nicotinamide derivative 4f | Pseudoperonospora cubensis (cucumber downy mildew) | EC₅₀ | 1.96 mg/L | [13] |

| Amino thiophene-2-carboxamide 7b | Staphylococcus aureus | Activity Index vs Ampicillin | 83.3% | [10] |

| Bacillus subtilis | Activity Index vs Ampicillin | 82.6% | [10] | |

| Escherichia coli | Activity Index vs Ampicillin | 64.0% | [10] | |

| Pseudomonas aeruginosa | Activity Index vs Ampicillin | 86.9% | [10] |

Experimental Protocols

Synthesis of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate

This protocol describes a Gewald synthesis, a common method for preparing 2-aminothiophenes.[14]

-

To an equimolar mixture (0.05 mol) of ethyl cyanoacetate and acetylacetone at room temperature, add sulfur (0.06 mol) with stirring.

-

Slowly add diethylamine (0.05 mol) dropwise to the heterogeneous mixture.

-

Stir the reaction mixture for 4 hours at a temperature of 40–50°C.

-

Allow the mixture to stand overnight at room temperature.

-

Filter the resulting precipitate, dry it, and recrystallize from ethanol to obtain the final product.[14]

MTT Assay for Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[15]

-

Cell Culture: Culture human cancer cell lines in a suitable medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[15]

-

Compound Treatment: Seed the cells in 96-well plates and allow them to attach overnight. Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).[15]

-

MTT Addition: After the incubation period, replace the medium with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubate for an additional 2-4 hours.[15]

-

Formazan Solubilization: Following the second incubation, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Antiradical Activity Assay (DPPH Method)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is used to determine the free radical scavenging activity of a compound.[16]

-

Preparation of DPPH solution: Prepare a solution of DPPH in a suitable solvent (e.g., ethanol or methanol). The solution should have a deep violet color.[16]

-

Reaction: Mix the test compound at various concentrations with the DPPH solution.

-

Incubation: Allow the reaction to proceed in the dark for a specified period.

-

Absorbance Measurement: Measure the absorbance of the solution at its maximum wavelength (around 517 nm).[16] A decrease in absorbance indicates the scavenging of the DPPH radical by the test compound.[16]

Visualizations

General Drug Discovery and Development Workflow

The following diagram illustrates a generalized workflow for the discovery and development of novel therapeutic agents, a process applicable to the investigation of this compound derivatives.

Caption: A generalized workflow for drug discovery and development.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical mechanism by which a this compound derivative might exert its anticancer effects through the inhibition of a critical signaling pathway.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound derivatives represent a promising scaffold for the development of novel therapeutic agents. The diverse biological activities observed in structurally related thiophene compounds, including potent anticancer, enzyme inhibitory, and antimicrobial effects, underscore the potential of this chemical class. Further investigation, including targeted synthesis of novel derivatives and comprehensive biological evaluation, is warranted to fully elucidate the therapeutic utility of these compounds. This guide provides a foundational framework to support and guide these future research endeavors.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-Methylthio-butanyl derivatives from the seeds of Raphanus sativus and their biological evaluation on anti-inflammatory and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New chalcone derivative, ethyl 2-(4-(3-(benzo[ b]thiophen-2-yl)acryloyl)phenoxy)acetate: synthesis, characterization, DFT study, enzyme inhibition activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. japsonline.com [japsonline.com]

- 13. mdpi.com [mdpi.com]

- 14. impactfactor.org [impactfactor.org]

- 15. benchchem.com [benchchem.com]

- 16. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

Methodological & Application

Application Notes and Protocols: Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential pharmaceutical applications of Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate, a novel thiophene derivative. The protocols outlined below are based on established methodologies for evaluating similar compounds and are intended to guide the investigation of this molecule's therapeutic potential.

Overview and Potential Applications

This compound belongs to the thiophene class of heterocyclic compounds, which are known to possess a wide range of pharmacological activities.[1][2] Structurally similar compounds, such as ethyl 2,4-dioxo-4-arylbutanoate derivatives, have shown promise as kinase inhibitors, particularly targeting Src kinase, suggesting a potential application in oncology.[3] Furthermore, the thiophene scaffold is a common feature in many anti-inflammatory drugs.[4][5][6] Therefore, the primary therapeutic areas for investigation of this compound are oncology and inflammatory diseases.

Potential Therapeutic Areas:

-

Oncology: As a potential kinase inhibitor, this compound could be investigated for its efficacy in various cancers where kinases like Src are dysregulated.

-

Inflammatory Diseases: Given the prevalence of the thiophene moiety in anti-inflammatory agents, this compound warrants investigation for conditions such as rheumatoid arthritis and other inflammatory disorders.[2]

Physicochemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₉H₈O₄S |

| Molecular Weight | 212.22 g/mol |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in water. |

| Stability | Stable under standard laboratory conditions. Avoid strong oxidizing agents. |

Proposed Mechanism of Action

Based on the activity of structurally related molecules, this compound is hypothesized to function as an ATP-competitive inhibitor of protein kinases. The 2,4-dioxobutanoate moiety can chelate magnesium ions in the ATP-binding pocket of kinases, while the thiophene ring can engage in hydrophobic and aromatic interactions with the enzyme's active site.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Src Kinase)

This protocol is designed to assess the inhibitory activity of this compound against Src kinase.

Materials:

-

Recombinant human Src kinase

-

Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP (Adenosine triphosphate)

-

This compound (test compound)

-

Staurosporine (positive control)

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in kinase buffer.

-

Reaction Setup: In a 384-well plate, add the following components in order:

-

5 µL of kinase buffer

-

2.5 µL of test compound or control at various concentrations

-

2.5 µL of Src kinase and peptide substrate mix

-

-

Initiation of Reaction: Add 2.5 µL of ATP solution to each well to initiate the kinase reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Expected Outcome:

This assay will determine the concentration at which this compound inhibits 50% of Src kinase activity (IC₅₀). A lower IC₅₀ value indicates higher potency.

Quantitative Data Summary (Hypothetical):

| Compound | Target | IC₅₀ (µM) |

| This compound | Src Kinase | To be determined |

| Staurosporine (Control) | Src Kinase | ~0.01 |

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)[7]

-

Normal human cell line (e.g., MRC-5) for assessing selectivity[7]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-